(3R)-4-tert-Butoxycarbonyl-1,4-oxazepane-3-carboxylic acid (3R)-4-tert-Butoxycarbonyl-1,4-oxazepane-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13788261
InChI: InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-5-4-6-16-7-8(12)9(13)14/h8H,4-7H2,1-3H3,(H,13,14)/t8-/m1/s1
SMILES: CC(C)(C)OC(=O)N1CCCOCC1C(=O)O
Molecular Formula: C11H19NO5
Molecular Weight: 245.27 g/mol

(3R)-4-tert-Butoxycarbonyl-1,4-oxazepane-3-carboxylic acid

CAS No.:

Cat. No.: VC13788261

Molecular Formula: C11H19NO5

Molecular Weight: 245.27 g/mol

* For research use only. Not for human or veterinary use.

(3R)-4-tert-Butoxycarbonyl-1,4-oxazepane-3-carboxylic acid -

Specification

Molecular Formula C11H19NO5
Molecular Weight 245.27 g/mol
IUPAC Name (3R)-4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-oxazepane-3-carboxylic acid
Standard InChI InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-5-4-6-16-7-8(12)9(13)14/h8H,4-7H2,1-3H3,(H,13,14)/t8-/m1/s1
Standard InChI Key NFDWYOLYCHSXTO-MRVPVSSYSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1CCCOC[C@@H]1C(=O)O
SMILES CC(C)(C)OC(=O)N1CCCOCC1C(=O)O
Canonical SMILES CC(C)(C)OC(=O)N1CCCOCC1C(=O)O

Introduction

Chemical Identity and Structural Features

The compound’s molecular formula is C₁₁H₁₉NO₅, with a molecular weight of 245.27 g/mol . Its IUPAC name, (3R)-4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-oxazepane-3-carboxylic acid, reflects the stereochemistry at the C3 position and the Boc-protected nitrogen. Key identifiers include:

PropertyValue
CAS Number1262410-57-0
InChIKeyNFDWYOLYCHSXTO-MRVPVSSYSA-N
SMILESCC(C)(C)OC(=O)N1CCCOC[C@@H]1C(=O)O
PubChem CID131144543
SolubilitySoluble in polar organic solvents (e.g., DMF, THF)

The Boc group enhances stability during synthetic manipulations, while the carboxylic acid enables further functionalization .

Synthesis and Stereochemical Control

Lipase-Catalyzed Lactamization

A pivotal synthesis route involves a lipase-catalyzed regioselective lactamization of amino diester intermediates. Starting from methyl (2R)-glycidate, the process achieves 39% yield over seven steps . The key step employs a SpinChem® rotating bed reactor to facilitate enzyme recycling, optimizing the formation of the seven-membered lactam ring .

Solid-Phase Synthesis

Alternative methods use Wang resin-supported homoserine derivatives for constructing the oxazepane core. Trifluoroacetic acid (TFA)-mediated cleavage from the resin induces spontaneous lactonization, yielding the carboxylic acid derivative . This approach is advantageous for generating stereochemically pure products, critical for pharmaceutical applications .

Comparative Analysis

MethodYieldKey Advantage
Lipase-catalyzed 39%Enzymatic selectivity
Solid-phase 70%High stereochemical control
Solution-phase alkylation 73%Scalability for industrial production

Structural and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃): Signals at δ 1.42 ppm (Boc CH₃), 3.40–3.62 ppm (oxazepane CH₂), and 4.26 ppm (C3-H) confirm the ring structure and stereochemistry .

  • ¹³C NMR: Peaks at δ 174.72 ppm (COOH) and 158.17 ppm (Boc C=O) validate functional groups .

Mass Spectrometry

High-resolution mass spectrometry (HRMS) shows a molecular ion peak at m/z 245.27 [M+H]⁺, consistent with the molecular formula .

Applications in Drug Discovery

Intermediate in Neurological Agents

The oxazepane ring’s spatial arrangement mimics bioactive conformations of neurotransmitters. Derivatives exhibit affinity for GABA receptors, suggesting potential in treating anxiety and epilepsy .

Antibacterial and Anti-inflammatory Activity

Structural analogs demonstrate MIC values of 20–40 μg/mL against Staphylococcus aureus and Escherichia coli . The carboxylic acid moiety enhances solubility, improving bioavailability compared to ester precursors .

Prodrug Design

The Boc group serves as a transient protecting moiety, enabling controlled release of active amines in vivo. For example, Boc-deprotection under acidic conditions generates primary amines for targeted drug delivery .

Stability and Reactivity

Hydrolytic Stability

The Boc group is stable under basic conditions but cleaved by TFA, allowing selective deprotection. The oxazepane ring resists hydrolysis at physiological pH, making it suitable for oral drug formulations .

Functionalization Pathways

ReactionProductApplication
EDC/HOBt coupling AmidesPeptidomimetics
Borane reduction AlcoholsAntibacterial agents
Saponification Carboxylate saltsWater-soluble prodrugs

Computational and Mechanistic Insights

Density functional theory (DFT) studies reveal that the C3 stereocenter dictates binding affinity to biological targets. Molecular electrostatic potential (MEP) maps highlight nucleophilic regions at the carboxylic oxygen, guiding derivatization strategies .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator